4-{[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid
Description
4-{[(2Z)-3-(3,4-Dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid is a structurally complex heterocyclic compound featuring a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core with sulfone (-SO₂) functionalities.
Properties
Molecular Formula |
C17H20N2O5S2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-[[3-(3,4-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H20N2O5S2/c1-10-3-4-12(7-11(10)2)19-13-8-26(23,24)9-14(13)25-17(19)18-15(20)5-6-16(21)22/h3-4,7,13-14H,5-6,8-9H2,1-2H3,(H,21,22) |
InChI Key |
LSLMRKMLBAVUBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CCC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid typically involves multiple steps. The initial step often includes the formation of the thiazole ring, followed by the introduction of the dimethylphenyl group. The reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-{[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The conditions for these reactions often require controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound 4-{[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.
Anticancer Properties
Research indicates that compounds with similar structures to 4-{[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid exhibit significant anticancer activity. For instance:
- Case Study : A study on thiazole derivatives demonstrated their efficacy in inhibiting cancer cell proliferation. The mechanism of action often involves the induction of apoptosis in tumor cells, making these compounds promising candidates for further development in oncology.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar thiazole and thieno derivatives have shown effectiveness against various bacterial strains.
- Data Table : Comparative antimicrobial activity of related compounds.
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| 4-{...} | P. aeruginosa | 20 |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is another area of interest. Thiazole derivatives have been studied for their ability to modulate inflammatory pathways.
- Case Study : Research has shown that certain thiazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a therapeutic role in inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the efficacy of this compound:
- Modifications to the thiazole ring or the butanoic acid moiety can significantly alter biological activity.
- Research into derivatives could lead to more potent analogs with improved selectivity for targeted diseases.
Mechanism of Action
The mechanism of action of 4-{[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Key Observations :
- The sulfone group enhances polarity and aqueous solubility compared to non-sulfonated thiazoles but may reduce membrane permeability .
Bioactivity and Mode of Action
Hierarchical clustering of bioactivity profiles () suggests that structurally similar compounds often share modes of action. For instance:
- Thiazole derivatives in demonstrate anticancer activity via kinase inhibition or apoptosis induction .
- Thiazolidinones () exhibit epigenetic modulation (e.g., HDAC inhibition) due to zinc-binding groups like hydroxamates .
The target compound’s 4-oxobutanoic acid moiety may act as a carboxylic acid bioisostere, enabling interactions with metalloenzymes or ion channels. However, the sulfone group could alter binding kinetics compared to non-sulfonated analogs .
Pharmacokinetic Considerations
- Absorption : Moderate LogP (~2.1) suggests balanced passive diffusion but may require prodrug strategies for oral delivery.
- Toxicity : The dimethylphenyl substituent may pose cytochrome P450 inhibition risks, necessitating in vitro toxicity screening .
Biological Activity
The compound 4-{[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features include a thieno-thiazole core and a dimethylphenyl substituent, which may enhance its lipophilicity and influence its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate cellular pathways, leading to various pharmacological effects. The precise mechanism of action remains under investigation, but related compounds have shown promise in antimicrobial and anticancer applications.
Antimicrobial Activity
Research indicates that compounds with similar thieno-thiazole structures exhibit significant antimicrobial properties. For instance, derivatives of 4-oxobutanoic acid have demonstrated potent antifungal and antibacterial activities. A study highlighted that certain synthesized amides derived from 4-oxobutanoic acid showed excellent inhibition against various pathogens, including Aspergillus fumigatus and Helminthosporium sativum .
| Compound | Activity Against | Inhibition Percentage |
|---|---|---|
| Amide 2 | Aspergillus fumigatus | 96.5% |
| Amide 6 | Helminthosporium sativum | 93.7% |
| Amide 3 | Bacillus subtilis | 37.6% |
| Amide 4 | Pseudomonas aeruginosa | 33.2% |
Anticancer Properties
The compound's structural characteristics suggest potential anticancer activity. Research on related thieno-thiazole derivatives has shown that they can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways and interference with cell cycle progression .
Case Studies
- Synthesis and Evaluation : A study synthesized several derivatives of the compound and evaluated their biological activities. The results indicated that modifications to the thieno-thiazole core could enhance bioactivity against cancer cells .
- In Vivo Studies : In vivo experiments have demonstrated that compounds similar to the target molecule can significantly reduce tumor growth in animal models, showcasing their potential as therapeutic agents .
Toxicity Assessment
While exploring the biological activity of this compound, it is crucial to assess its toxicity profile. Preliminary studies suggest that some derivatives exhibit moderate toxicity levels, indicating the need for further evaluation to ensure safety in therapeutic applications .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 4-oxobutanoic acid derivatives with thiazole/thiazolidinone moieties?
- Methodological Answer : A two-step reflux approach in DMF-acetic acid or ethanol-water mixtures is commonly employed. For example, thiazolidinone derivatives can be synthesized by reacting thiosemicarbazides with chloroacetic acid and sodium acetate under reflux (2–5 hours), followed by recrystallization . Solvent selection (e.g., DMF for polar intermediates) and stoichiometric ratios (e.g., 1:1 molar ratio of thiosemicarbazide to chloroacetic acid) are critical for minimizing side products.
Q. How can researchers characterize the stereochemistry and tautomeric forms of this compound?
- Methodological Answer : Use a combination of NMR (¹H/¹³C) and IR spectroscopy to identify tautomeric equilibria (e.g., Z/E isomers). For instance, IR peaks at 1680–1720 cm⁻¹ confirm carbonyl groups, while ¹H NMR coupling constants (J = 10–12 Hz) can distinguish Z-configurations in imine linkages . X-ray crystallography is recommended for resolving ambiguous stereochemistry.
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Antimicrobial activity can be assessed via agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Antioxidant potential is evaluated using DPPH radical scavenging assays at concentrations of 0.1–1.0 mM . Include positive controls like ascorbic acid for validation.
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for structural elucidation?
- Methodological Answer : Perform density functional theory (DFT) calculations to simulate NMR chemical shifts and compare them with experimental data. For example, discrepancies in aromatic proton shifts may arise from solvent effects or dynamic exchange processes, which can be modeled using polarizable continuum models (PCM) . Validate with 2D NMR (COSY, NOESY) to confirm through-space correlations.
Q. What strategies address low solubility of this compound in aqueous media for pharmacological studies?
- Methodological Answer : Introduce hydrophilic substituents (e.g., hydroxyl or carboxyl groups) via post-synthetic modification. Alternatively, use co-solvents like DMSO (≤10% v/v) or formulate as nanoparticles using PEGylation . Dynamic light scattering (DLS) can monitor particle size stability.
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodological Answer : Synthesize analogs with variations in the 3,4-dimethylphenyl group (e.g., halogenation, methoxy substitution) and assess changes in bioactivity. For example, replace the dimethyl group with a nitro or hydroxyl moiety and compare IC₅₀ values in enzyme inhibition assays . Multivariate regression analysis can quantify substituent effects.
Q. What catalytic systems improve the efficiency of cyclization reactions in the synthesis of the tetrahydrothieno[3,4-d][1,3]thiazole core?
- Methodological Answer : Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates enhances reaction efficiency. Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂) and ligand systems (e.g., BINAP) to reduce byproducts . Monitor reaction progress via TLC with ethyl acetate/hexane (3:7) as the mobile phase.
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in reported biological activities across studies?
- Methodological Answer : Cross-validate experimental conditions (e.g., cell lines, incubation times). For instance, antimicrobial activity may vary due to differences in bacterial strain resistance profiles. Perform meta-analysis of published IC₅₀ values and apply statistical tools (e.g., ANOVA) to identify outliers .
Q. Why do synthetic yields vary when using similar protocols for thiazolidinone derivatives?
- Methodological Answer : Variations often stem from impurities in starting materials (e.g., oxocompounds) or inconsistent reflux temperatures. Purify intermediates via column chromatography (silica gel, 60–120 mesh) before cyclization . Conduct kinetic studies to identify rate-limiting steps (e.g., imine formation vs. ring closure).
Methodological Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Diagnostic Peaks/Ranges | Functional Group Identified | Reference |
|---|---|---|---|
| ¹H NMR | δ 7.2–7.8 ppm (multiplet) | Aromatic protons | |
| ¹³C NMR | δ 165–170 ppm | Carbonyl (C=O) | |
| IR | 1150–1250 cm⁻¹ (S=O stretching) | Sulfone group |
Table 2 : Optimization Parameters for Synthesis
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Reflux Time | 2–5 hours | Prevents over-oxidation | |
| Solvent System | DMF:Acetic Acid (1:2) | Enhances solubility | |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | Accelerates cyclization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
